molecular formula C16H22ClN5 B1402590 [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride CAS No. 1361112-23-3

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride

Cat. No.: B1402590
CAS No.: 1361112-23-3
M. Wt: 319.83 g/mol
InChI Key: HKCJUKUCPHSPTK-UHFFFAOYSA-N
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Description

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in the formulation of various products.

Biochemical Analysis

Biochemical Properties

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as protein kinases, thereby modulating their function . This inhibition can lead to changes in phosphorylation states of downstream targets, affecting various cellular processes. Additionally, the compound can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are often mediated by specific binding sites on the target molecules, which recognize and bind the compound with high affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and utilization within the cell . These interactions can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm or mitochondria, affecting various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, which are then coupled with a pyrazine derivative. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Coupling Reactions: Coupling of the piperidine and pyridine intermediates with the pyrazine derivative using reagents such as palladium catalysts.

    Hydrochloride Formation: Conversion of the final product to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities.

    Pyridine Derivatives: Pyridine and its derivatives, like nicotinamide, are structurally related.

    Pyrazine Derivatives: Compounds like pyrazinamide and other pyrazine-based molecules are similar in structure.

Uniqueness

What sets [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride apart is its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-[4-(2-piperidin-3-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-2-14(11-17-6-1)4-3-13-5-7-19-15(10-13)21-16-12-18-8-9-20-16;/h5,7-10,12,14,17H,1-4,6,11H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJUKUCPHSPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 2
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 4
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 5
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 6
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride

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